molecular formula C21H24N2O2 B1596730 2-N-Fmoc-aminomethyl piperidine CAS No. 672310-15-5

2-N-Fmoc-aminomethyl piperidine

Cat. No. B1596730
M. Wt: 336.4 g/mol
InChI Key: FJMWJNIFDZWLIV-UHFFFAOYSA-N
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Description

2-N-Fmoc-aminomethyl piperidine, also known as 9H-fluoren-9-ylmethyl 2-piperidinylmethylcarbamate, is a compound with the molecular formula C21H24N2O2 . It has a molecular weight of 336.43 . This compound is used in research and development .


Molecular Structure Analysis

The molecular structure of 2-N-Fmoc-aminomethyl piperidine is represented by the linear formula C21H24N2O2 . The compound has a molecular weight of 336.43 .


Chemical Reactions Analysis

The Fmoc group in 2-N-Fmoc-aminomethyl piperidine is rapidly removed by primary and some secondary amines . This removal is crucial in securing a good quality product in Fmoc solid phase peptide synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-N-Fmoc-aminomethyl piperidine include a molecular weight of 336.43 and a linear formula of C21H24N2O2 . The compound has a density of 1.147g/cm3, a boiling point of 530.5°C at 760 mmHg, a flashing point of 274.6°C, and a vapor pressure of 2.45E-11mmHg at 25°C .

Scientific Research Applications

Solid-phase Peptide Synthesis (SPPS)

Advancements in Peptide Synthesis : 2-N-Fmoc-aminomethyl piperidine plays a crucial role in the solid-phase synthesis of peptides, with the Fmoc (N alpha-9-Fluorenylmethyloxycarbonyl) group being a standard protecting group. Its cleavage by mild bases like piperidine allows for the use of tert-butyl-type side chain blocking, which is cleavable by mild acidolysis. This methodology helps avoid side reactions common in traditional SPPS methods, leading to higher yields and purity of synthesized peptides (Chang & Meienhofer, 2009).

Diketopiperazine Formation : Research has shown that 2-N-Fmoc-aminomethyl piperidine is effective in minimizing the formation of diketopiperazines (DKPs) in SPPS, a common by-product that can lower the efficiency and purity of the synthesized peptides (Pedroso et al., 1986).

Fmoc Deprotection Efficiency

Optimizing Fmoc Removal : The efficiency of Fmoc removal, a critical step in peptide synthesis, can be influenced by various factors, including the choice of deprotection reagent. Studies comparing the performance of piperidine with other amines have found correlations between the hydrophobicity and size of the peptide and the yield and purity of the product. These findings suggest that replacing piperidine could be advantageous in terms of toxicity and handling (Luna et al., 2016).

Material Functionalization

Mesoporous Materials : Fmoc-protected aminomethyl piperidine has been utilized to functionalize mesoporous silica particles. This approach allows for the controlled removal of Fmoc groups within the pores of silica, enabling precise functionalization for applications such as catalysis or drug delivery (Cheng & Landry, 2007).

Peptide Thioester Synthesis

Cyclic Peptide Synthesis : The method involving Fmoc amino acids facilitates the synthesis of cyclic peptides by enabling the formation of peptide thioesters, which are pivotal intermediates in cyclizing peptides for therapeutic and research applications (Sasaki & Crich, 2010).

Safety And Hazards

The safety information for 2-N-Fmoc-aminomethyl piperidine includes hazard statements H302, H315, H319, and H335, and precautionary statements P261, P305+P351+P338 . The compound is marked with an exclamation mark pictogram and has a signal word of "Warning" .

Future Directions

Future directions for the use of 2-N-Fmoc-aminomethyl piperidine could involve the exploration of alternative Fmoc-removal solutions. For example, a study found that an alternative Fmoc-removal solution of 2% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)/5% piperazine/NMP (N-methyl-2-pyrrolidone) led to a drastic reduction in diketopiperazine (DKP) formation compared to 20% piperidine/DMF .

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(piperidin-2-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c24-21(23-13-15-7-5-6-12-22-15)25-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,15,20,22H,5-7,12-14H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJMWJNIFDZWLIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374673
Record name 2-N-Fmoc-aminomethyl piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-N-Fmoc-aminomethyl piperidine

CAS RN

672310-15-5
Record name Carbamic acid, (2-piperidinylmethyl)-, 9H-fluoren-9-ylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=672310-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-N-Fmoc-aminomethyl piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 672310-15-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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